molecular formula C6H11NO5S B3004957 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid CAS No. 75135-29-4

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid

Cat. No.: B3004957
CAS No.: 75135-29-4
M. Wt: 209.22
InChI Key: STVZCHIOQLIKAY-RFZPGFLSSA-N
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Description

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiolane ring with a hydroxy group and a sulfone moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation of the thiolane ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Sulfone Formation: The sulfone moiety is formed by further oxidation of the thiolane ring using strong oxidizing agents like sodium periodate or potassium permanganate.

    Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions, often using amines under basic conditions.

    Acetic Acid Attachment: The final step involves the attachment of the acetic acid moiety, typically through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Condensation Reagents: Aldehydes, ketones, acid chlorides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Sulfides: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the sulfone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]propanoic acid: Similar structure but with a propanoic acid moiety.

    2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]butanoic acid: Contains a butanoic acid moiety.

    2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]pentanoic acid: Features a pentanoic acid moiety.

Uniqueness

The uniqueness of 2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiolane ring with a hydroxy and sulfone group provides a versatile platform for various chemical transformations and biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVZCHIOQLIKAY-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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